PRT062607 塩酸塩

概要

説明

科学的研究の応用

P505-15 Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of spleen tyrosine kinase and its effects on various signaling pathways.

Biology: Employed in research to understand the role of spleen tyrosine kinase in B-cell receptor signaling and function.

Medicine: Investigated as a potential therapeutic agent for B-cell malignancies such as non-Hodgkin lymphoma and chronic lymphocytic leukemia.

Industry: Utilized in the development of new drugs targeting spleen tyrosine kinase and related pathways .

作用機序

P505-15 Hydrochloride exerts its effects by selectively inhibiting spleen tyrosine kinase. The inhibition of spleen tyrosine kinase leads to the abrogation of downstream kinase activity, resulting in decreased cell viability and induction of apoptosis in B-cell malignancies. The compound’s high selectivity for spleen tyrosine kinase over other kinases ensures minimal off-target effects .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

PRT062607 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of Syk . Syk is a cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells, including B-cells . PRT062607 Hydrochloride inhibits Syk activation and induces caspase-dependent apoptosis in Non-Hodgkin Lymphoma (NHL) cell lines . It also inhibits Syk in tumor B-cell lines, leading to apoptosis .

Cellular Effects

PRT062607 Hydrochloride has profound effects on various types of cells and cellular processes. It inhibits B cell antigen receptor-mediated B cell signaling and activation, and Fcε receptor 1-mediated basophil degranulation . It also decreases cell viability in NHL and Chronic Lymphocytic Leukemia (CLL) .

Molecular Mechanism

The molecular mechanism of action of PRT062607 Hydrochloride involves its interaction with the ATP-binding pocket of the Syk enzyme . It notably engages with the catalytic aspartate (type-1 inhibition) and causes a destabilization of insert-2 at the autophosphorylation dimer interface .

Temporal Effects in Laboratory Settings

PRT062607 Hydrochloride demonstrates a favorable pharmacokinetic profile with the ability to completely inhibit Syk activity in multiple whole-blood assays . The pharmacodynamic half-life in the more sensitive assays is approximately 24 hours and returns to predose levels by 72 hours .

Dosage Effects in Animal Models

In animal models, oral administration of PRT062607 Hydrochloride produced dose-dependent anti-inflammatory activity in two rodent models of rheumatoid arthritis . It also significantly inhibited NHL tumor growth in a xenograft model .

Subcellular Localization

Given its role as a Syk inhibitor, it likely localizes to areas where Syk is typically found, such as the cytoplasm of hematopoietic cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of P505-15 Hydrochloride involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:

Formation of the pyrimidine core: This involves the reaction of appropriate aniline derivatives with cyanamide under controlled conditions to form the pyrimidine ring.

Substitution reactions: The pyrimidine core undergoes substitution reactions with various amines and anilines to introduce the desired functional groups.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form to enhance solubility and stability

Industrial Production Methods

Industrial production of P505-15 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Batch reactions: Large-scale batch reactions are conducted in industrial reactors to form the pyrimidine core and subsequent substitution products.

Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity P505-15 Hydrochloride.

Quality control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications

化学反応の分析

Types of Reactions

P505-15 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine core.

Substitution: The compound can undergo substitution reactions with different nucleophiles to introduce new functional groups

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further modified for specific applications .

類似化合物との比較

Similar Compounds

Fostamatinib: Another spleen tyrosine kinase inhibitor with broader kinase inhibition profile.

Entospletinib: A selective spleen tyrosine kinase inhibitor with similar applications in B-cell malignancies.

Cerdulatinib: A dual inhibitor of spleen tyrosine kinase and janus kinase, offering a broader range of therapeutic applications

Uniqueness of P505-15 Hydrochloride

P505-15 Hydrochloride stands out due to its high selectivity for spleen tyrosine kinase, which is at least 80-fold greater than its affinity for other kinases. This high selectivity reduces the risk of off-target effects and enhances its therapeutic potential in treating B-cell malignancies .

特性

IUPAC Name |

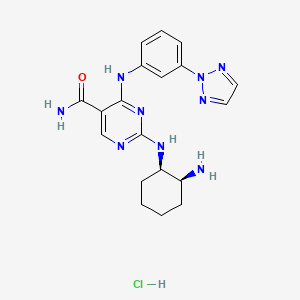

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNLLPXCNDZJMJ-IDVLALEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1370261-97-4 | |

| Record name | 5-Pyrimidinecarboxamide, 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370261-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560036.png)

![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)

![4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide;hydrochloride](/img/structure/B560041.png)

![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)

![N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B560048.png)

![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one](/img/structure/B560055.png)